Tyrosyl-alanyl-glycine

描述

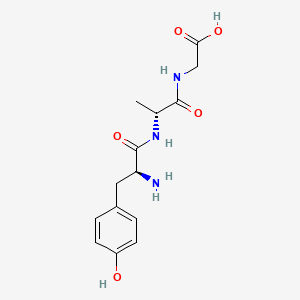

Tyrosyl-alanyl-glycine, also known as this compound, is a useful research compound. Its molecular formula is C14H19N3O5 and its molecular weight is 309.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of Tyrosyl-alanyl-glycine are opioid receptors . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

This compound interacts with its targets, the opioid receptors, resulting in analgesic effects . The compound’s interaction with these receptors is believed to be similar to that of endogenous peptides .

Biochemical Pathways

This compound affects the opioid receptor pathways . The downstream effects of this interaction include the induction of analgesia . Furthermore, the compound is recognized by aminoacyl-tRNA-synthetases, which play a role in protein synthesis .

Pharmacokinetics

Related peptides have been shown to exhibit metabolic stability to exo- and endopeptidases . The stability of these compounds leads to higher plasma concentrations when administered intravenously . Metabolism by endopeptidases is a major route for elimination, while rapid biliary excretion is the major route of elimination for prodrugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of analgesia . This is achieved through its interaction with opioid receptors .

Action Environment

The stability and action of related peptides can be influenced by factors such as temperature and ph .

生物活性

Tyrosyl-alanyl-glycine (YAG) is a tripeptide composed of the amino acids tyrosine, alanine, and glycine. It has garnered attention in recent years due to its potential biological activities and applications in various fields, including biomedicine and biotechnology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as an oligopeptide, which consists of three alpha-amino acids linked by peptide bonds. The unique sequence of YAG contributes to its structural properties and biological functions. The presence of tyrosine imparts hydrophilicity, while alanine and glycine contribute to flexibility and stability within the peptide chain.

1. Self-Assembly and Nanostructure Formation

Research has shown that peptides similar to YAG can self-assemble into various nanostructures, which are promising for biomedical applications. For instance, a study on surfactant-like peptides indicated that the incorporation of alanine and glycine increased molecular flexibility and altered the secondary structure of the peptides, leading to enhanced self-assembly capabilities . This property is crucial for developing drug delivery systems and biomaterials.

2. Role in Protein Synthesis

This compound is implicated in protein synthesis processes. Aminoacyl-tRNA synthetases (aaRS), which are essential for translating genetic information into proteins, recognize specific amino acids and link them to their corresponding tRNA molecules. The genes encoding alanyl-tRNA synthetase (AlaRS) and glycyl-tRNA synthetase (GlyRS) have been studied in silkworms, revealing that tyrosine plays a significant role in fibroin synthesis—an important silk protein . This suggests that YAG may influence protein synthesis pathways in organisms exposed to it.

3. Metabolic Presence and Exposome

This compound has been identified in human blood, indicating its presence as a result of exposure rather than natural metabolism . This finding highlights its potential role in understanding human health and disease through the lens of the exposome—the totality of environmental exposures throughout an individual's life.

Case Study 1: Biomedical Applications

In a study investigating surfactant-like peptides, researchers synthesized variants including YAG. These peptides demonstrated potential for use in drug delivery systems due to their ability to form stable nanostructures that encapsulate therapeutic agents. The results showed improved solubility and bioavailability of drugs when delivered using these peptide carriers.

Case Study 2: Silk Production in Silkworms

Another significant study focused on the transcription levels of aaRS genes in silkworms revealed that tyrosine-rich peptides contribute to enhanced silk production. The research indicated that manipulating the expression of AlaRS and GlyRS could optimize silk yield by affecting the incorporation of amino acids like tyrosine into fibroin .

Data Table: Biological Activities of this compound

科学研究应用

Biomedical Applications

Tyrosyl-alanyl-glycine has been investigated for its role in biological systems and its potential therapeutic applications.

- Cellular Interactions : Research indicates that peptides like this compound can influence cellular behavior and interactions. For instance, studies have shown that the introduction of alanine and glycine into peptide structures enhances flexibility and alters self-assembly properties, which are crucial for designing biomaterials for drug delivery or tissue engineering .

- Protein Synthesis : The compound has been linked to muscle protein synthesis. A study highlighted that amino acids, including this compound, contribute positively to muscle protein synthesis, suggesting potential applications in sports nutrition and recovery formulations .

- Exposome Studies : this compound is classified as part of the human exposome, indicating its presence in human blood under specific exposure conditions. This classification opens avenues for research into how such peptides may affect health outcomes based on environmental exposures .

Material Science

The structural properties of this compound make it a candidate for innovative materials.

- Self-Assembly Properties : The ability of peptides to self-assemble into nanostructures is a key area of interest. This compound can form various nanostructures that have implications for developing surfactant-like peptides with applications in drug delivery systems. The introduction of alanine and glycine enhances the distance between tyrosine residues, which can modify intermolecular interactions and improve material properties .

- Gel Formation : Research has shown that tripeptides can form gels under specific conditions. This compound's ability to gel could be harnessed for creating hydrogels used in biomedical applications such as wound healing or as scaffolds in tissue engineering .

Structural Insights

Understanding the conformational structure of this compound aids in elucidating its functional properties.

- Spectroscopic Studies : Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to study the conformational dynamics of tyrosine-containing peptides. These studies reveal how variations in amino acid composition affect stability and interaction with other biomolecules .

Data Table: Summary of Applications

属性

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKEQQWXODGGZ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219793 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69537-64-0 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。